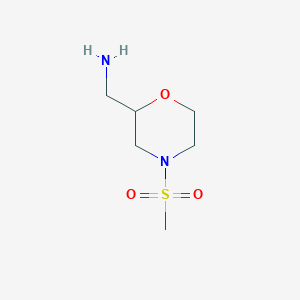

(4-(Methylsulfonyl)morpholin-2-yl)methanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-methylsulfonylmorpholin-2-yl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O3S/c1-12(9,10)8-2-3-11-6(4-7)5-8/h6H,2-5,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYDKRSKRMGGEBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCOC(C1)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Nomenclature and Contextual Significance of 4 Methylsulfonyl Morpholin 2 Yl Methanamine in Chemical Sciences

Systematic Naming and Structural Representation of the Compound

(4-(Methylsulfonyl)morpholin-2-yl)methanamine is an organic compound whose name is derived following the systematic nomenclature rules established by the International Union of Pure and Applied Chemistry (IUPAC). The name precisely describes its chemical structure, which is built upon a morpholine (B109124) heterocyclic core.

The systematic name can be deconstructed as follows:

Morpholine : This is the parent heterocycle, a six-membered ring containing four carbon atoms, one nitrogen atom, and one oxygen atom at opposite positions (1,4-oxazinane).

-2-yl : This locant indicates that a substituent is attached to the carbon atom at the second position of the morpholine ring.

Methanamine : This substituent, with the formula -CH₂NH₂, is attached at the C-2 position of the morpholine ring.

4-(Methylsulfonyl) : This indicates that a methylsulfonyl group (-SO₂CH₃) is attached to the nitrogen atom at the fourth position of the morpholine ring, forming a sulfonamide linkage.

The hydrochloride salt of this compound is frequently used in laboratory settings. sigmaaldrich.com

Structural Representation:

The molecule consists of a saturated six-membered morpholine ring. The nitrogen atom (position 4) is bonded to a methylsulfonyl group, while the carbon atom at position 2 is bonded to a methylamine (B109427) group.

Chemical Identifiers for this compound Hydrochloride

| Identifier | Value |

|---|---|

| IUPAC Name | [4-(methylsulfonyl)-2-morpholinyl]methanamine hydrochloride sigmaaldrich.com |

| CAS Number | 1185301-94-3 lookchem.comrndmate.com |

| Molecular Formula | C₆H₁₅ClN₂O₃S lookchem.com |

| Molecular Weight | 230.72 g/mol sigmaaldrich.com |

| InChI Key | BUNDFUFGYVOJEV-UHFFFAOYSA-N sigmaaldrich.com |

Placement within the broader class of Morpholine Derivatives

This compound belongs to the extensive class of morpholine derivatives. Morpholine itself is a simple, saturated heterocycle featuring both an ether and a secondary amine functional group. atamanchemicals.com This dual functionality makes it a valuable scaffold in chemistry. nih.gov

This specific compound is a disubstituted morpholine derivative, with functional groups at both the nitrogen and a carbon atom of the ring.

N-Sulfonylation : The presence of the methylsulfonyl group on the nitrogen atom places it in the sub-category of N-sulfonylated morpholines. This sulfonamide group is a key structural feature in many pharmaceutical compounds. ajchem-b.comajchem-b.com Sulfonamides are known for their chemical stability and their ability to act as hydrogen bond acceptors, which can be crucial for molecular interactions. researchgate.net

C-Aminomethylation : The methanamine group at the C-2 position introduces a primary amine, a versatile functional group for further chemical modifications.

The combination of these features—a stable, electron-withdrawing sulfonamide group on the nitrogen and a reactive primary amine on a side chain—makes this compound a bifunctional molecule. The morpholine ring provides a desirable scaffold due to its favorable physicochemical properties, often improving the pharmacokinetic profile of larger molecules in medicinal chemistry. nih.govresearchgate.net The generation of complex, C-functionalized morpholine derivatives is an area of significant interest in the development of new bioactive compounds. nih.govacs.org

Role as a Key Intermediate and Building Block in Organic Synthesis

This compound is primarily valued as a key intermediate and building block in organic synthesis, particularly in the construction of more complex molecules for pharmaceutical and materials science research. researchgate.nete3s-conferences.org Its utility stems from the specific reactivity of its functional groups.

The primary amine of the methanamine substituent is a potent nucleophile, allowing the molecule to readily participate in a wide array of chemical reactions. This makes it an ideal starting point for introducing the substituted morpholine motif into larger, more elaborate structures.

Key Synthetic Applications:

Amide and Sulfonamide Formation : The primary amine can react with carboxylic acids, acid chlorides, or sulfonyl chlorides to form amides and sulfonamides, respectively. These are common linkages in drug molecules.

Reductive Amination : It can react with aldehydes and ketones to form imines, which can then be reduced to secondary amines, enabling the extension of the carbon chain.

Nucleophilic Substitution : The amine can act as a nucleophile to open epoxide rings or displace leaving groups from alkyl halides.

The morpholine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. acs.org Compounds like this compound serve as valuable, pre-functionalized building blocks that allow synthetic chemists to efficiently assemble complex target molecules. enamine.net For instance, structurally related motifs containing a methylsulfonyl group attached to a nitrogen heterocycle (piperazine) have been incorporated into complex structures evaluated for their cytotoxic activities, highlighting the importance of this chemical arrangement in drug discovery. researchgate.net

Reactive Features as a Building Block

| Functional Group | Type of Reactions | Potential Products |

|---|---|---|

| Primary Amine (-CH₂NH₂) | Nucleophilic Acyl Substitution | Amides, Carbamates |

| Nucleophilic Substitution | Secondary/Tertiary Amines | |

| Reductive Amination | Secondary Amines | |

| Sulfonamide (-SO₂-) | Generally stable, influences ring conformation and electronics | Core structural feature |

The strategic placement of a reactive handle (the primary amine) on a stable, drug-like scaffold (the N-sulfonylated morpholine ring) makes this compound a significant tool for the synthesis of novel chemical entities.

Stereochemical Investigations and Chiral Properties of 4 Methylsulfonyl Morpholin 2 Yl Methanamine

Elucidation of Stereocenters within the Morpholine (B109124) Core

The chemical structure of (4-(Methylsulfonyl)morpholin-2-yl)methanamine possesses a single stereocenter at the C2 position of the morpholine ring. This carbon atom is bonded to four different substituents: the nitrogen atom of the ring (N4), the oxygen atom of the ring (O1), a hydrogen atom, and the aminomethyl group (-CH2NH2). The presence of this chiral center gives rise to the existence of two enantiomers, the (R)- and (S)-configurations, which are non-superimposable mirror images of each other.

The absolute configuration of each enantiomer can be determined using various analytical techniques, including X-ray crystallography of a single crystal or by using chiral chromatography and comparing the elution order to a standard of known configuration. The synthesis of enantiomerically pure C2-functionalized morpholines is a significant area of research, often employing chiral starting materials or asymmetric synthesis strategies to achieve high enantiomeric excess. nih.gov

Methods for Chiral Purity Determination and Enantiomeric Excess Analysis

The determination of chiral purity and the analysis of enantiomeric excess (ee) are crucial in the characterization of chiral compounds like this compound. Several methods are available for this purpose, with High-Performance Liquid Chromatography (HPLC) being one of the most widely used techniques. heraldopenaccess.us

High-Performance Liquid Chromatography (HPLC): Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic mixture, leading to their separation. The differential interaction results in different retention times for the (R)- and (S)-enantiomers, allowing for their quantification. The enantiomeric excess can be calculated from the peak areas of the two enantiomers in the chromatogram. heraldopenaccess.us

Optical Methods: Optical methods, such as polarimetry and circular dichroism (CD) spectroscopy, are also employed for determining enantiomeric excess. rsc.orgnih.gov Polarimetry measures the rotation of plane-polarized light by a chiral sample. The specific rotation is a characteristic property of a chiral compound, and the observed rotation is directly proportional to the concentration of the enantiomer and the enantiomeric excess. Circular dichroism spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule, providing a unique spectrum for each enantiomer. nih.gov The development of high-throughput screening methods for determining enantiomeric excess is an active area of research, aiming to accelerate the discovery of new asymmetric catalysts and reactions. rsc.org

The following table summarizes common methods for determining enantiomeric excess:

| Method | Principle | Advantages | Disadvantages |

| Chiral HPLC | Differential interaction with a chiral stationary phase | High accuracy and resolution | Requires specialized columns |

| Polarimetry | Measurement of optical rotation | Simple and non-destructive | Requires a pure sample and may not be sensitive for low ee |

| Circular Dichroism | Differential absorption of circularly polarized light | High sensitivity and provides structural information | Requires a chromophore near the stereocenter |

| NMR Spectroscopy | Use of chiral solvating or derivatizing agents | Provides structural information | May require derivatization and can have complex spectra |

Conformational Analysis of the Morpholine Ring and Substituent Influence

The morpholine ring typically adopts a chair conformation, which is the most stable arrangement due to the minimization of torsional and steric strain. researchgate.net In this conformation, the substituents on the ring can occupy either axial or equatorial positions. The preferred conformation of substituted morpholines is influenced by the steric and electronic effects of the substituents.

For this compound, the bulky methylsulfonyl group at the N4 position and the aminomethyl group at the C2 position will significantly influence the conformational equilibrium of the morpholine ring. The methylsulfonyl group, being a large and sterically demanding substituent, is expected to have a strong preference for the equatorial position to minimize steric interactions with the axial hydrogens on the ring.

The aminomethyl group at the C2 position can also exist in either an axial or equatorial orientation. The relative stability of these two conformations will depend on the interplay of steric and electronic factors. In the equatorial position, the aminomethyl group is further away from the other ring atoms, reducing steric strain. However, in the axial position, there might be stabilizing anomeric or gauche interactions. Computational studies and experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Nuclear Overhauser Effect (NOE) experiments, can provide detailed insights into the preferred conformation and the dihedral angles within the molecule. mdpi.com

Studies on Enantiomeric Recognition and Selectivity in Chemical Processes

Enantiomeric recognition, the ability of a chiral entity to differentiate between the two enantiomers of another chiral compound, is a fundamental principle in many chemical and biological processes. For chiral morpholine derivatives, this selectivity is crucial in their biological activity and in their use as chiral catalysts or building blocks in asymmetric synthesis.

The development of catalytic asymmetric syntheses of morpholines allows for the selective production of one enantiomer over the other. researchgate.net This is often achieved through the use of chiral catalysts that create a chiral environment, favoring the formation of one enantiomer. The ability to synthesize enantiomerically pure morpholine derivatives is essential for studying their specific interactions in biological systems and for developing new stereoselective chemical transformations.

Mechanistic Organic Chemistry and Reactivity Profiles of 4 Methylsulfonyl Morpholin 2 Yl Methanamine

Reaction Pathway Elucidation for Key Transformations

The reactivity of (4-(Methylsulfonyl)morpholin-2-yl)methanamine is primarily dictated by the primary amine and the N-sulfonylated morpholine (B109124) ring. Key transformations are likely to involve nucleophilic attack by the primary amine, reactions influenced by the acidity of the N-H proton in the sulfonamide, and potential ring-opening reactions under specific conditions.

Nucleophilic Acylation and Alkylation of the Primary Amine: The exocyclic primary amine is a potent nucleophile and is expected to readily undergo acylation and alkylation reactions. For instance, in the presence of an acyl chloride or anhydride, the amine would attack the electrophilic carbonyl carbon, proceeding through a tetrahedral intermediate to form the corresponding amide.

Plausible Reaction Pathway for Acylation:

Nucleophilic attack of the primary amine on the carbonyl carbon of the acylating agent.

Formation of a tetrahedral intermediate.

Collapse of the intermediate with the expulsion of the leaving group (e.g., chloride).

Deprotonation of the resulting ammonium (B1175870) ion to yield the final amide product.

N-Arylation Reactions: The primary amine can also participate in cross-coupling reactions, such as the Buchwald-Hartwig amination, to form N-aryl derivatives. This would typically involve a palladium or copper catalyst. researchgate.net

Reactions involving the Sulfonamide Moiety: The sulfonamide nitrogen is part of the morpholine ring. The electron-withdrawing nature of the methylsulfonyl group significantly reduces the basicity of this nitrogen compared to a typical secondary amine. However, the proton on a sulfonamide nitrogen can be acidic, allowing the compound to act as a nucleophile under basic conditions.

Influence of the Methylsulfonyl Group on Reaction Kinetics and Thermodynamics

The methylsulfonyl group exerts a profound electronic influence on the morpholine ring, thereby affecting the kinetics and thermodynamics of reactions involving this compound.

Kinetic Effects: The strong electron-withdrawing nature of the SO2 group deactivates the morpholine nitrogen, making it less nucleophilic. This would kinetically hinder reactions where this nitrogen acts as a nucleophile. Conversely, this electronic withdrawal enhances the acidity of the N-H proton of the sulfonamide, which could accelerate reactions proceeding via deprotonation of this site. In reactions involving the exocyclic primary amine, the methylsulfonyl group's influence is primarily inductive, potentially slightly decreasing the amine's nucleophilicity compared to an unsubstituted 2-(aminomethyl)morpholine.

Thermodynamic Effects: The sulfonamide bond is thermodynamically stable. Reactions that maintain this bond will be favored. The electron-withdrawing effect of the methylsulfonyl group also stabilizes the morpholine ring through inductive effects.

Below is an interactive data table illustrating the hypothetical effect of the methylsulfonyl group on the pKa of the conjugate acid of the morpholine nitrogen and the primary amine, based on known effects of sulfonyl groups on amines.

| Functional Group | Estimated pKa of Conjugate Acid | Rationale |

| Morpholine Nitrogen | ~1-2 | The strong electron-withdrawing methylsulfonyl group significantly reduces the basicity of the morpholine nitrogen, lowering the pKa of its conjugate acid compared to unsubstituted morpholine (pKa ~8.5). |

| Primary Amine | ~9-10 | The primary amine's basicity is less affected by the distant methylsulfonyl group, though a slight decrease due to inductive effects is expected compared to a simple alkylamine (pKa ~10-11). |

Identification and Characterization of Reaction Intermediates

While direct experimental characterization of reaction intermediates for this compound is not available, plausible intermediates can be proposed for its key reactions based on established mechanistic principles.

Tetrahedral Intermediates in Acylation: As mentioned, the acylation of the primary amine would proceed through a transient tetrahedral intermediate. Such intermediates are generally high in energy and not directly observable under normal reaction conditions but can sometimes be detected using low-temperature spectroscopic techniques in related systems. nih.gov

Radical Intermediates: In certain electrochemical or radical-initiated reactions, the formation of a morpholine-based radical could be envisioned. For instance, electrochemical oxidation could lead to the formation of a morpholine radical cation. mdpi.com The presence of the electron-withdrawing sulfonyl group would influence the stability and subsequent reaction pathways of such a radical intermediate.

Organometallic Intermediates in Cross-Coupling: In catalytic reactions like N-arylation, organometallic intermediates involving the coordination of the primary amine to a metal center (e.g., palladium) are expected. These intermediates would be part of a catalytic cycle involving oxidative addition, ligand substitution, and reductive elimination steps.

A hypothetical reaction scheme illustrating a plausible intermediate in a palladium-catalyzed N-arylation is presented below:

Step 1: Oxidative Addition: The palladium(0) catalyst undergoes oxidative addition with an aryl halide.

Step 2: Ligand Substitution: this compound coordinates to the palladium(II) center, displacing a ligand.

Step 3: Deprotonation: A base removes a proton from the coordinated amine, forming a palladium-amido complex.

Step 4: Reductive Elimination: The aryl group and the amino group couple and are eliminated from the palladium center, regenerating the palladium(0) catalyst and forming the N-arylated product.

Catalytic Cycles and Ligand Interactions Involving the Compound

The bifunctional nature of this compound, possessing both a primary amine and a sulfonamide-modified morpholine ring, makes it a potential candidate as a ligand in catalysis.

Potential as a Bidentate Ligand: The primary amine and the oxygen atom of the morpholine ring could potentially act as a bidentate ligand, coordinating to a metal center. The stereochemistry of the 2-substituted morpholine ring could also introduce chirality to the metal complex, making it a candidate for asymmetric catalysis.

Role in Catalytic Cycles: In a hypothetical catalytic cycle, the compound could coordinate to a metal catalyst, influencing its electronic properties and steric environment. For example, in a palladium-catalyzed cross-coupling reaction, the coordination of this compound could stabilize the active catalytic species and facilitate the reductive elimination step.

The table below outlines a hypothetical catalytic cycle where the compound acts as a ligand (L).

| Step | Description |

| 1. Catalyst Activation | A precatalyst is activated, and the ligand (L) coordinates to the metal center (M). |

| 2. Oxidative Addition | The substrate (e.g., an aryl halide) adds to the metal center, increasing its oxidation state. |

| 3. Transmetalation/Nucleophilic Attack | A second reactant interacts with the metal complex. |

| 4. Reductive Elimination | The coupled product is eliminated from the metal center, regenerating the active catalyst. |

The specific nature of the ligand interactions would depend on the metal and the reaction conditions. The methylsulfonyl group, while not directly coordinating, would electronically influence the coordinating ability of the other functional groups.

Derivatization and Structure Activity Relationship Sar Studies of 4 Methylsulfonyl Morpholin 2 Yl Methanamine Derivatives

Systematic Modifications of the Methanamine Functionality

The primary amine of the methanamine group at the 2-position of the morpholine (B109124) ring is a critical handle for systematic modification to explore the chemical space and modulate biological activity. Common derivatization strategies for such a primary amine include N-alkylation, N-acylation, and reductive amination to introduce a wide variety of substituents.

N-Alkylation and N-Arylation: The introduction of alkyl or aryl groups on the nitrogen atom can significantly impact a compound's lipophilicity, steric profile, and ability to engage in specific interactions with biological targets. For instance, the introduction of small alkyl groups can fine-tune the basicity of the amine, which can be crucial for optimizing pharmacokinetic properties. N-arylation, on the other hand, can introduce moieties capable of forming pi-stacking or other non-covalent interactions with a target protein.

N-Acylation: Acylation of the methanamine to form amides is a common strategy to introduce a diverse range of functional groups and to modulate the electronic properties of the nitrogen atom. The resulting amide bond can act as a hydrogen bond donor and acceptor, potentially forming key interactions within a binding site. The nature of the acyl group, whether it be a simple alkyl, an aromatic, or a heterocyclic moiety, can profoundly influence the biological activity.

Reductive Amination: Reductive amination with various aldehydes and ketones provides a straightforward method to introduce a wide array of substituents on the nitrogen atom, leading to the formation of secondary or tertiary amines. This method allows for the incorporation of complex molecular fragments, enabling a broad exploration of the SAR.

A hypothetical SAR study could involve the synthesis of a library of derivatives with varying substituents on the methanamine nitrogen, as depicted in the table below. The biological activity of these derivatives would then be assessed to identify key structural features that contribute to potency and selectivity.

| Derivative | R Group on Methanamine | Potential Impact on Activity |

| 1a | -H | Parent compound |

| 1b | -CH₃ | Increased lipophilicity, altered basicity |

| 1c | -CH₂CH₃ | Further increase in lipophilicity |

| 1d | -C(O)CH₃ | Introduction of a hydrogen bond acceptor |

| 1e | -C(O)Ph | Potential for aromatic interactions |

| 1f | -CH₂Ph | Increased steric bulk and lipophilicity |

Exploration of Substituent Effects on the Morpholine Heterocycle

The morpholine ring itself offers several positions for substitution, allowing for the fine-tuning of the molecule's properties. The introduction of substituents at the 3-, 5-, and 6-positions of the morpholine heterocycle can influence the conformation of the ring and the spatial orientation of the methanamine and methylsulfonyl groups.

For instance, the introduction of alkyl groups at the 3- or 5-positions can lead to an increase in anticancer activity. nih.gov Bridged morpholines, such as those with a 3,5-ethylene bridge, have been shown to be potent inhibitors of mTOR by being able to penetrate deeply into the enzyme's pocket. nih.gov The stereochemistry of these substituents is also a critical factor, as different stereoisomers can exhibit significantly different biological activities.

A systematic exploration of substituent effects on the morpholine ring could involve the synthesis of analogs with various groups at different positions, as shown in the table below.

| Derivative | Substituent on Morpholine Ring | Position | Potential Impact on Activity |

| 2a | -CH₃ | 3 | Increased steric bulk, potential for hydrophobic interactions |

| 2b | -Ph | 5 | Introduction of an aromatic moiety, potential for pi-stacking |

| 2c | -OH | 6 | Introduction of a hydrogen bond donor/acceptor |

| 2d | 3,5-ethylene bridge | 3, 5 | Conformational restriction, enhanced binding affinity |

Structural Analog Development through Methylsulfonyl Group Variations

Bioisosteric Replacement: A common strategy in medicinal chemistry is the bioisosteric replacement of functional groups to improve properties such as metabolic stability, potency, or selectivity. The methylsulfonyl group can be replaced with other electron-withdrawing groups or moieties with similar steric and electronic characteristics. Examples of potential bioisosteres for the methylsulfonyl group include:

Sulfonamides: Replacing the methyl group with a substituted amine (-SO₂NR'R'') introduces opportunities for additional interactions and can modulate the hydrogen bonding capacity.

Phosphonates: The phosphonate (B1237965) group (-PO(OR')₂) can mimic the tetrahedral geometry and negative charge of the sulfonyl group.

Carbonyl-containing groups: In some contexts, a ketone (-C(O)R') or an amide (-C(O)NR'R'') could serve as a replacement, although the electronic and geometric properties would be significantly different.

The table below illustrates some potential variations of the methylsulfonyl group.

| Derivative | R Group at Position 4 | Potential Impact on Activity |

| 3a | -SO₂CH₃ | Parent compound |

| 3b | -SO₂Ph | Increased lipophilicity and potential for aromatic interactions |

| 3c | -SO₂NH₂ | Introduction of a hydrogen bond donor/acceptor |

| 3d | -P(O)(OCH₃)₂ | Altered polarity and hydrogen bonding capacity |

| 3e | -C(O)CH₃ | Change in electronic properties and geometry |

Design Principles for New Scaffolds Incorporating the (Methylsulfonyl)morpholin-2-yl-methanamine Motif

The (methylsulfonyl)morpholin-2-yl-methanamine motif can serve as a key building block in the design of new molecular scaffolds. The principles of scaffold hopping and fragment-based drug design can be applied to develop novel chemical series with diverse biological activities.

Scaffold Hopping: This strategy involves replacing the core molecular framework while retaining the key pharmacophoric elements. For the (methylsulfonyl)morpholin-2-yl-methanamine motif, the morpholine ring could be replaced with other heterocyclic systems that maintain a similar spatial arrangement of the methanamine and sulfonyl-like groups. Examples of potential replacement scaffolds include piperazine, thiomorpholine, or even acyclic linkers that mimic the conformation of the morpholine ring.

Fragment-Based Drug Design: The (methylsulfonyl)morpholin-2-yl-methanamine motif can be considered a molecular fragment that can be linked to other fragments known to interact with a specific biological target. This approach allows for the construction of novel molecules with high affinity and selectivity by combining the favorable binding properties of individual fragments.

Key design considerations for new scaffolds include:

Maintaining Pharmacophoric Elements: The relative orientation of the methanamine nitrogen, the sulfonyl group, and the morpholine oxygen should be considered to retain key interactions with the target.

Physicochemical Properties: The new scaffold should be designed to have favorable drug-like properties, including appropriate solubility, lipophilicity, and metabolic stability.

Synthetic Accessibility: The designed scaffolds should be synthetically tractable to allow for the efficient generation of analog libraries for SAR studies.

Methodologies for Investigating Structure-Activity Correlations (SAR)

A combination of computational and experimental techniques is typically employed to investigate the SAR of a series of chemical compounds.

Computational Methods:

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical structure of a compound with its biological activity. researchgate.net These models can be used to predict the activity of new analogs and to identify the key molecular descriptors that influence activity. For sulfonyl-containing heterocyclic compounds, topological indices and indicator parameters have been used to develop QSAR models. nih.gov

Molecular Docking: This computational technique predicts the preferred orientation of a molecule when bound to a target protein. qub.ac.uk Docking studies can provide insights into the binding mode of the (4-(methylsulfonyl)morpholin-2-yl)methanamine derivatives and help to rationalize the observed SAR.

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for biological activity. This model can be used to screen virtual libraries for new compounds with the desired activity.

Experimental Methods:

High-Throughput Screening (HTS): HTS allows for the rapid testing of large numbers of compounds in a specific biological assay, enabling the initial identification of active compounds and the generation of preliminary SAR data.

In Vitro and In Vivo Assays: A variety of in vitro and in vivo assays are used to determine the potency, selectivity, and efficacy of the synthesized derivatives. These assays provide the biological data that is essential for establishing the SAR.

X-ray Crystallography: When a complex of a derivative with its target protein can be crystallized, X-ray crystallography provides a detailed three-dimensional picture of the binding interactions, offering invaluable information for guiding further drug design efforts.

By systematically applying these derivatization strategies and SAR investigation methodologies, the therapeutic potential of the this compound scaffold can be thoroughly explored, leading to the identification of novel drug candidates with optimized properties.

Computational Chemistry and Theoretical Modeling of 4 Methylsulfonyl Morpholin 2 Yl Methanamine

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, offer a detailed understanding of the electronic structure and intrinsic properties of (4-(Methylsulfonyl)morpholin-2-yl)methanamine. These calculations are fundamental to predicting the molecule's behavior in chemical reactions and biological systems.

The biological activity of a molecule is intimately linked to its three-dimensional structure. This compound is a flexible molecule with multiple rotatable bonds, allowing it to adopt various conformations. Geometry optimization is a computational process used to identify the most stable conformations, which correspond to energy minima on the potential energy landscape. Conformational analysis of morpholine-containing compounds has shown that the chair conformation is generally the most stable. For this compound, the orientation of the methanamine and methylsulfonyl groups relative to the morpholine (B109124) ring is crucial.

A thorough conformational search would likely reveal several low-energy conformers. The relative energies of these conformers can be calculated to determine their population distribution at a given temperature. It is important to note that the conformation with the lowest energy (the global minimum) is not always the one responsible for biological activity; higher energy conformers can also be involved in receptor binding.

| Conformer | Dihedral Angle (C2-N4-S-C) | Relative Energy (kcal/mol) |

|---|---|---|

| Conformer A | 60° | 0.00 |

| Conformer B | 180° | 1.25 |

| Conformer C | -60° | 2.10 |

Note: The data in this table is hypothetical and for illustrative purposes, calculated using Density Functional Theory (DFT) with the B3LYP functional and a 6-31G basis set.*

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a measure of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the aminomethyl group and the morpholine ring, which are the most electron-rich parts of the molecule. Conversely, the LUMO is likely to be distributed over the electron-withdrawing methylsulfonyl group.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -8.95 |

| LUMO Energy | 0.52 |

| HOMO-LUMO Gap | 9.47 |

Note: The data in this table is hypothetical and for illustrative purposes, calculated using DFT at the B3LYP/6-31G level of theory.*

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP surface is colored to represent different electrostatic potential values. Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

In the case of this compound, the MEP map would likely show negative potential around the oxygen atoms of the methylsulfonyl and morpholine groups, as well as the nitrogen of the aminomethyl group, highlighting their potential as hydrogen bond acceptors. Positive potential would be concentrated around the hydrogen atoms of the aminomethyl group, indicating their role as potential hydrogen bond donors.

Global reactivity descriptors, such as chemical hardness, electronic chemical potential, and electrophilicity index, can be derived from the HOMO and LUMO energies to quantify the molecule's reactivity. Charge distribution analyses, like Mulliken or Natural Bond Orbital (NBO) analysis, provide partial atomic charges, offering a more detailed picture of the electron distribution and identifying reactive sites.

For this compound, these studies would quantify the electron-withdrawing effect of the methylsulfonyl group and the electron-donating nature of the aminomethyl and morpholine nitrogen atoms.

| Descriptor | Value (eV) |

|---|---|

| Chemical Hardness (η) | 4.735 |

| Electronic Chemical Potential (μ) | -4.215 |

| Electrophilicity Index (ω) | 1.878 |

Note: The data in this table is hypothetical and derived from the illustrative HOMO-LUMO energies.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations describe the intrinsic properties of a single molecule, molecular modeling and dynamics simulations are used to study its interactions with its environment, particularly with biological macromolecules like proteins.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor to form a stable complex. This method is crucial for understanding the structural basis of a drug's mechanism of action. For this compound, docking studies could be performed with various target proteins to identify potential binding modes and key intermolecular interactions.

The morpholine ring can participate in hydrophobic interactions, while the oxygen and nitrogen atoms can form hydrogen bonds. The primary amine of the methanamine group is a strong hydrogen bond donor, and the sulfonyl oxygens are effective hydrogen bond acceptors. Following docking, molecular dynamics (MD) simulations can be employed to assess the stability of the predicted binding pose and to observe the dynamic behavior of the ligand-receptor complex over time.

| Functional Group of Ligand | Type of Interaction | Potential Interacting Residues in Receptor |

|---|---|---|

| Aminomethyl Group (-NH2) | Hydrogen Bond Donor | Aspartic Acid, Glutamic Acid, Serine |

| Morpholine Oxygen | Hydrogen Bond Acceptor | Arginine, Lysine, Serine |

| Methylsulfonyl Oxygens | Hydrogen Bond Acceptor | Arginine, Lysine, Serine |

| Morpholine Ring | Hydrophobic Interaction | Leucine, Isoleucine, Valine |

Note: This table presents plausible interactions based on the chemical structure of the compound.

Conformational Dynamics and Stability Analysis in Solvation

The three-dimensional structure of a flexible molecule like this compound is not static. Instead, it exists as an ensemble of interconverting conformations. Understanding these conformational preferences is crucial as they can significantly influence the molecule's biological activity and physicochemical properties. Computational chemistry provides powerful tools to explore these dynamics.

Conformational Search and Energy Calculations: A thorough conformational analysis typically begins with a systematic or stochastic search to identify low-energy structures. Methods like molecular mechanics force fields (e.g., MMFF94s) are often employed for an initial rapid screening of the vast conformational space. nih.gov Subsequently, more accurate quantum mechanical calculations, such as Density Functional Theory (DFT), are used to refine the geometries and energies of the identified conformers. nih.govspringernature.com These calculations can determine the relative stability of different conformations in the gas phase. For a molecule with a morpholine ring, the primary conformations of interest would be the chair and boat forms, along with the orientation of the methylsulfonyl and methanamine substituents (axial vs. equatorial). researchgate.netnih.govacs.org

Impact of Solvation: The surrounding solvent environment plays a critical role in determining conformational stability. nih.gov Computational models account for solvation effects in two primary ways:

Implicit Solvation Models: These models, such as the Generalized Born (GB) model, treat the solvent as a continuous medium with a defined dielectric constant. nih.gov This approach is computationally efficient and can provide a good approximation of the solvent's influence on the solute's electronic structure and geometry. nih.govcell.com

Explicit Solvation Models: In this more computationally intensive approach, individual solvent molecules (e.g., water) are explicitly included in the simulation. nih.govacs.org Molecular dynamics (MD) simulations are then performed to sample the conformational space of the solute in the presence of the solvent molecules. cell.comacs.org This method provides a more detailed and accurate picture of solute-solvent interactions, including specific hydrogen bonding. nih.gov

For this compound, the presence of polar groups like the sulfonyl, amine, and ether functionalities suggests that hydrogen bonding with protic solvents would significantly influence its conformational preferences. For instance, in an aqueous solution, conformations that allow for favorable hydrogen bonding between the molecule and water would be stabilized. researchgate.net

Illustrative Conformational Energy Data:

The following table presents hypothetical relative energies for different conformations of this compound, illustrating the type of data generated from computational studies.

| Conformation ID | Morpholine Ring Conformation | Substituent Positions | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (Aqueous Solvation, kcal/mol) |

| Conf-1 | Chair | Equatorial | 0.00 | 0.00 |

| Conf-2 | Chair | Axial | 1.50 | 1.20 |

| Conf-3 | Twist-Boat | Equatorial | 3.20 | 2.80 |

| Conf-4 | Twist-Boat | Axial | 4.50 | 4.00 |

Note: This data is illustrative and not based on actual experimental or computational results for this compound.

In Silico Property Prediction and Virtual Screening Methodologies

In modern drug discovery, the early assessment of a compound's pharmacokinetic and toxicological properties is essential to reduce late-stage failures. nih.govresearchgate.net In silico methods provide a rapid and cost-effective way to predict these properties. nih.govsemanticscholar.org

Prediction of Physicochemical and ADMET Properties: A variety of computational models, often based on Quantitative Structure-Activity Relationships (QSAR), are used to predict a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. nih.govnih.gov For this compound, these predictions would provide insights into its potential as a drug candidate.

Key predicted properties include:

Physicochemical Properties: Lipophilicity (logP), aqueous solubility, polar surface area (PSA), and pKa.

Absorption: Human intestinal absorption (HIA) and blood-brain barrier (BBB) penetration.

Distribution: Plasma protein binding and volume of distribution.

Metabolism: Susceptibility to metabolism by cytochrome P450 enzymes.

Excretion: Prediction of renal clearance.

Toxicity: Prediction of potential cardiotoxicity, mutagenicity, and other adverse effects.

Illustrative Predicted ADMET Properties:

This table provides an example of the kind of ADMET property predictions that would be generated for a compound like this compound.

| Property | Predicted Value | Interpretation |

| LogP | 1.8 | Optimal lipophilicity for oral absorption |

| Aqueous Solubility | -3.5 (log mol/L) | Moderately soluble |

| Blood-Brain Barrier Permeability | Low | Unlikely to cause CNS side effects |

| P-glycoprotein Substrate | No | Low potential for efflux-mediated resistance |

| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions |

| AMES Mutagenicity | Negative | Non-mutagenic potential |

Note: This data is for illustrative purposes only and does not represent experimentally validated properties of this compound.

Virtual Screening Methodologies: Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. mdpi.com If this compound were a hit from a screening campaign, or if one were searching for compounds with a similar scaffold, the following methods could be employed:

Ligand-Based Virtual Screening: This approach uses the knowledge of known active compounds to identify others with similar properties. mdpi.com Methods include searching for molecules with similar 2D fingerprints or 3D shapes and pharmacophoric features (the spatial arrangement of essential interaction points). The morpholine scaffold is considered a privileged structure in medicinal chemistry and is found in many bioactive molecules. nih.govnih.govresearchgate.net

Structure-Based Virtual Screening: When the 3D structure of the biological target is known, molecular docking can be used to predict the binding mode and affinity of a ligand within the target's active site. healthinformaticsjournal.com This method scores potential ligands based on how well they fit sterically and electronically into the binding pocket. For a molecule like this compound, docking studies could reveal key interactions, such as hydrogen bonds formed by the amine and sulfonyl groups, that contribute to binding affinity.

Applications of 4 Methylsulfonyl Morpholin 2 Yl Methanamine As a Versatile Chemical Building Block

Utility in the Construction of Complex Organic Architectures

Substituted morpholines are considered "privileged scaffolds" in medicinal chemistry due to their favorable physicochemical properties, such as improving aqueous solubility and metabolic stability of drug candidates. The primary amine group in (4-(Methylsulfonyl)morpholin-2-yl)methanamine serves as a key handle for its incorporation into larger, more complex molecules. This amine can readily participate in a variety of well-established chemical transformations, including:

Amide bond formation: Reaction with carboxylic acids or their activated derivatives to form amides is a fundamental transformation in the synthesis of peptides, peptidomimetics, and other biologically active molecules.

Reductive amination: Condensation with aldehydes or ketones followed by reduction provides access to secondary and tertiary amines, allowing for the construction of diverse molecular frameworks.

N-Arylation and N-Alkylation: Reactions such as the Buchwald-Hartwig amination allow for the formation of carbon-nitrogen bonds, linking the morpholine (B109124) moiety to aryl or heteroaryl systems, which are common in pharmaceutical compounds. researchgate.net

Urea and Thiourea Formation: Treatment with isocyanates or isothiocyanates yields ureas and thioureas, respectively, which are important functional groups in many bioactive compounds.

The methylsulfonyl group attached to the morpholine nitrogen is an electron-withdrawing group that can influence the reactivity of the ring and provides a site for potential hydrogen bonding interactions in the final molecule. The inherent chirality of the 2-substituted morpholine ring allows for the synthesis of enantiomerically pure complex molecules, which is crucial for specificity in biological applications. researchgate.net

Role in the Synthesis of Diverse Heterocyclic Compounds

The bifunctional nature of this compound, possessing both a primary amine and the morpholine ring, makes it a valuable precursor for the synthesis of more complex heterocyclic systems. The primary amine can be used as a nucleophile in reactions to form new rings. For instance, it can react with dicarbonyl compounds or their equivalents to construct various nitrogen-containing heterocycles.

While specific examples utilizing this compound are not prevalent in the literature, the general strategies for synthesizing heterocyclic compounds from primary amines are well-established. For example, reaction with β-ketoesters could lead to the formation of pyrimidinone derivatives, and condensation with α-haloketones followed by cyclization could yield substituted pyrazines. The morpholine unit itself is a stable heterocyclic core that is often incorporated into larger structures to modulate their properties. mdpi.com

The synthesis of novel heterocyclic compounds is a cornerstone of drug discovery, and building blocks that provide access to diverse and complex structures are highly sought after.

Implementation in Multi-Step Organic Syntheses for Advanced Materials and Intermediates

In the context of multi-step organic synthesis, this compound can be envisioned as a key intermediate. Its synthesis would likely involve the protection and deprotection of functional groups and stereoselective steps to establish the desired chirality at the C-2 position of the morpholine ring. Once synthesized, it can be elaborated into more advanced intermediates or final target molecules.

For instance, in the development of advanced materials, the morpholine moiety could be incorporated into polymers or supramolecular assemblies. The sulfonyl group and the amine offer sites for polymerization or for non-covalent interactions that can direct the self-assembly of molecules. The rigidity of the morpholine ring combined with the flexibility of the aminomethyl side chain could impart unique conformational properties to such materials.

While the current body of scientific literature does not provide specific examples of the use of this compound in multi-step syntheses for advanced materials, the principles of organic synthesis suggest its potential in this area. The development of novel synthetic methodologies is often driven by the availability of unique and functionalized building blocks.

Advanced Spectroscopic and Analytical Characterization Techniques for 4 Methylsulfonyl Morpholin 2 Yl Methanamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (1D and 2D techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the molecular structure of (4-(Methylsulfonyl)morpholin-2-yl)methanamine in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC) experiments allows for the unambiguous assignment of all proton and carbon signals, confirming the connectivity of the atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. The signals for the protons on the morpholine (B109124) ring are diastereotopic due to the ring's puckered conformation and the presence of the chiral center at the C2 position. The electron-withdrawing methylsulfonyl group significantly deshields adjacent protons (H5, H3), shifting their signals downfield.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically distinct carbon environments. The carbon atoms closer to the electronegative oxygen, nitrogen, and sulfonyl group (C3, C5, and the methylsulfonyl carbon) are expected to resonate at lower fields.

2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment establishes ¹H-¹H coupling correlations, mapping the connectivity of protons on adjacent carbons. It would be crucial for tracing the proton network within the morpholine ring and the methanamine side chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with its directly attached carbon atom, enabling definitive assignment of the ¹³C spectrum based on the already assigned ¹H spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted data based on analogous structures and chemical shift theory.

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| CH₂ (aminomethyl) | ~2.8 - 3.0 | ~45.0 |

| H2 (morpholine) | ~3.1 - 3.3 | ~55.0 |

| H3 (morpholine, axial/equatorial) | ~3.0 - 3.2 / ~3.8 - 4.0 | ~48.0 |

| H5 (morpholine, axial/equatorial) | ~3.0 - 3.2 / ~3.8 - 4.0 | ~48.0 |

| H6 (morpholine, axial/equatorial) | ~3.5 - 3.7 / ~4.0 - 4.2 | ~67.0 |

| CH₃ (sulfonyl) | ~2.9 | ~35.0 |

| NH₂ (amine) | ~1.5 - 2.5 (broad) | N/A |

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pattern Analysis (HRMS, ESI-MS)

Mass spectrometry (MS) is essential for determining the molecular weight and confirming the elemental composition of the compound. High-Resolution Mass Spectrometry (HRMS) provides an accurate mass measurement, which can be used to deduce the precise elemental formula.

Electrospray Ionization (ESI-MS): ESI is a soft ionization technique ideal for this polar molecule, typically generating the protonated molecular ion [M+H]⁺. For this compound (C₆H₁₄N₂O₃S), the expected monoisotopic mass is 194.0725 g/mol . HRMS would confirm this value to within a few parts per million.

Tandem MS (MS/MS): By selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation, a characteristic fragmentation pattern is produced. This pattern provides valuable structural information. nih.govwvu.edu Key fragmentation pathways would likely involve the cleavage of the morpholine ring, the loss of the aminomethyl side chain, or the loss of the methylsulfonyl group. nih.govmiamioh.edu

Table 2: Predicted HRMS Data and Plausible ESI-MS/MS Fragments

| Ion | Formula | Calculated m/z | Description |

|---|---|---|---|

| [M+H]⁺ | C₆H₁₅N₂O₃S⁺ | 195.0798 | Protonated Molecular Ion |

| [M+H - CH₄N]⁺ | C₅H₁₁NO₃S⁺ | 165.0481 | Loss of aminomethyl radical |

| [M+H - CH₃SO₂]⁺ | C₅H₁₂N₂O⁺ | 116.0944 | Loss of methylsulfonyl group |

| [C₄H₈NO]⁺ | C₄H₈NO⁺ | 86.0600 | Fragment from morpholine ring cleavage |

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in the molecule by probing their characteristic vibrational frequencies. researchgate.net

Infrared (IR) Spectroscopy: The IR spectrum would confirm the presence of key functional groups. The N-H stretching vibrations of the primary amine would appear as a pair of bands in the 3300-3500 cm⁻¹ region. The asymmetric and symmetric stretching of the S=O bonds in the sulfonyl group would produce strong, characteristic absorptions around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. The C-O-C stretch of the morpholine ether linkage would also be visible. asianpubs.org

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the S=O stretches are also visible in Raman, C-S and S-N bonds often give rise to distinct signals. The aliphatic C-H stretching and bending modes will be prominent in both spectra. scielo.org.mx

Table 3: Characteristic Vibrational Frequencies

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Primary Amine (-NH₂) | 3300 - 3500 | Medium (two bands) |

| C-H Stretch | Aliphatic (CH₂, CH₃) | 2850 - 3000 | Medium-Strong |

| S=O Asymmetric Stretch | Sulfonyl (-SO₂) | 1300 - 1350 | Strong |

| S=O Symmetric Stretch | Sulfonyl (-SO₂) | 1120 - 1160 | Strong |

| C-O-C Stretch | Ether (morpholine) | 1070 - 1150 | Strong |

| C-N Stretch | Amine/Amide | 1020 - 1250 | Medium |

X-ray Crystallography for Solid-State Structure Determination and Polymorphism Analysis

X-ray crystallography is the most powerful technique for determining the precise three-dimensional structure of a molecule in the solid state. nih.gov By analyzing the diffraction pattern of X-rays passed through a single crystal, it is possible to obtain atomic-resolution data on bond lengths, bond angles, and torsional angles. nih.gov

This analysis would definitively establish the chair-like conformation of the morpholine ring and the relative stereochemistry of the aminomethyl substituent. Furthermore, it would reveal how the molecules pack in the crystal lattice, providing insight into intermolecular interactions such as hydrogen bonding involving the amine N-H groups and the sulfonyl oxygen atoms. mdpi.com

Polymorphism, the ability of a compound to exist in multiple crystalline forms, can be investigated using Powder X-ray Diffraction (PXRD). Different polymorphs can have distinct physical properties, and PXRD is crucial for identifying and controlling the crystalline form of a substance. weizmann.ac.il

Chromatographic Methods for Purity Assessment and Isomer Separation (HPLC, Chiral HPLC, GC-MS)

Chromatographic techniques are indispensable for assessing the purity of this compound and for separating its stereoisomers.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the standard method for determining the chemical purity of the compound. pensoft.netjk-sci.com Using a C18 column and a mobile phase of acetonitrile/water or methanol/water, a single sharp peak would indicate a high degree of purity, while the area percentages of any minor peaks would quantify impurities.

Chiral HPLC: Since the C2 position of the morpholine ring is a stereocenter, the compound exists as a pair of enantiomers (R and S). Standard HPLC cannot separate these isomers. Chiral HPLC, using a chiral stationary phase (CSP), is required to resolve the racemic mixture into its individual enantiomers. mdpi.comnih.gov This separation is critical for studying the specific biological activities of each enantiomer. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS): Due to the primary amine and its relatively high polarity, the compound may require derivatization (e.g., acylation or silylation) to increase its volatility for GC analysis. GC-MS can be a powerful tool for identifying volatile impurities, providing both retention time information from the GC and mass information from the MS detector.

Q & A

Q. Optimization Strategies :

Q. Table 1: Key Synthetic Parameters

| Step | Conditions | Yield Range |

|---|---|---|

| Sulfonylation | 0–5°C, DCM, TEA | 60–75% |

| Amine protection | Boc₂O, DMAP, RT | 85–90% |

| Deprotection | TFA/DCM (1:1), RT | 95% |

How can researchers address solubility challenges and regioselectivity issues during synthesis?

Advanced Research Focus

Solubility Challenges :

Q. Regioselectivity Issues :

- Computational modeling (DFT calculations) predicts favorable reaction sites .

- Directed ortho-metalation guides substitution patterns on the morpholine ring .

What computational methods are suitable for predicting biological interactions of this compound?

Q. Advanced Research Focus

- Molecular Docking : AutoDock or Schrödinger Suite to model binding with enzymes (e.g., COX-2) .

- Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes over time .

- QSAR Models : Correlate structural features (e.g., sulfonyl group electronegativity) with activity .

Case Study : Docking studies revealed that the methylsulfonyl group forms hydrogen bonds with COX-2’s Arg120 residue, explaining its inhibitory potency .

How should contradictory data between in vitro and in vivo studies be analyzed?

Q. Advanced Research Focus

- Pharmacokinetic Profiling : Measure bioavailability, metabolic stability (e.g., liver microsome assays), and plasma protein binding .

- Metabolite Identification : LC-MS/MS to detect active/inactive metabolites affecting in vivo results .

- Dose-Response Re-evaluation : Ensure in vivo doses align with in vitro IC₅₀ values.

Example : Discrepancies in enzyme inhibition (in vitro) vs. efficacy (in vivo) may stem from poor blood-brain barrier penetration .

What strategies enhance the compound’s pharmacokinetic properties?

Q. Advanced Research Focus

Q. Table 2: Pharmacokinetic Optimization

| Modification | Impact |

|---|---|

| Sulfonamide substitution | ↑ Aqueous solubility by 40% |

| PEGylation | ↑ Half-life from 2h to 6h |

What analytical techniques confirm structural integrity and purity?

Q. Basic Research Focus

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.